(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.
Preparation Methods
The synthesis of (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-3-(4-bromophenyl)-1-(4-aminophenyl)prop-2-en-1-one.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, to form various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The biological activities of (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The nitro group can also undergo reduction to form reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
(E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both bromine and nitro substituents, which impart distinct reactivity and biological properties. Similar compounds include:
(E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one: This compound has a diphenylamino group instead of a bromine atom and a fluorine atom instead of a nitro group.
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: This compound has a methoxy group instead of a bromine atom, which affects its chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUWJRKMBXCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347289 |
Source
|
Record name | 4-bromo-4'-nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13909-51-8 |
Source
|
Record name | 4-bromo-4'-nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.